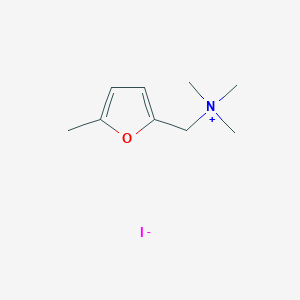

Ammonium, (5-methylfurfuryl)trimethyl-, iodide

描述

它是一种强效的毒蕈碱激动剂,这意味着它可以激活体内的毒蕈碱乙酰胆碱受体 。该化合物主要用于科学研究,因为它与毒蕈碱受体有特定的相互作用。

准备方法

合成路线和反应条件

甲基呋喃甲酯可以通过多步合成过程合成,该过程涉及在合适的碘化剂存在下,5-甲基糠醛醇与三甲胺反应。反应通常在温和条件下进行,温度保持在约25-30°C。 然后通过重结晶或色谱法纯化产物,以获得高纯度的化合物.

工业生产方法

在工业环境中,甲基呋喃甲酯的生产涉及使用大型反应器和自动化系统,以确保一致的质量和产量。该过程包括仔细控制反应参数,例如温度、压力和反应物浓度。 最终产品经过严格的质量控制措施,以达到所需的纯度标准 .

化学反应分析

反应类型

甲基呋喃甲酯经历几种类型的化学反应,包括:

氧化: 甲基呋喃甲酯可以被氧化形成各种氧化产物,具体取决于所用条件和试剂。

还原: 该化合物可以被还原形成不同的还原物种。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。反应通常在升高的温度下在水溶液或有机溶剂中进行。

还原: 使用硼氢化钠或氢化锂铝等还原剂,通常在无水溶剂中。

主要形成的产物

从这些反应中形成的主要产物取决于所用条件和试剂。例如,氧化可能产生呋喃衍生物,而还原可以产生该化合物的各种还原形式。 取代反应导致形成新的化合物,其中不同的官能团取代了碘离子 .

科学研究应用

Biological Activities

Research indicates that MFI exhibits various biological activities, particularly in the realm of pharmacology:

- Muscarinic Agonist Activity : MFI has been tested as a selective muscarinic agonist on Ascaris suum muscle strips. In contraction assays, it produced weak contractions compared to standard agents like acetylcholine and levamisole, indicating its potential for further development as a pharmacological agent.

- Glycogen Synthase Kinase-3 (GSK-3) Inhibition : MFI has shown promise in inhibiting GSK-3, an enzyme implicated in several diseases including cancer and neurodegenerative disorders. This inhibition suggests potential therapeutic applications in treating these conditions.

Pharmacological Studies

MFI's role as a muscarinic agonist makes it valuable in pharmacological research aimed at understanding cholinergic signaling pathways. Its interactions with other pharmaceutical agents can provide insights into synergistic effects and potential drug combinations.

Catalytic Processes

MFI can be utilized in catalytic processes involving furan derivatives. Its structural characteristics allow it to act as a precursor or catalyst in the synthesis of various organic compounds, including high-performance polymers and value-added chemicals derived from biomass .

Biological Assays

Due to its inhibitory effects on GSK-3, MFI can serve as a reagent in biological assays aimed at studying cell growth and differentiation pathways. Its ability to modulate signaling pathways makes it an important tool for researchers investigating the molecular mechanisms of diseases.

Case Study 1: GSK-3 Inhibition

A study demonstrated that MFI effectively inhibited GSK-3 activity in vitro, suggesting its potential use as a therapeutic agent in conditions characterized by dysregulated GSK-3 activity, such as Alzheimer's disease.

Case Study 2: Muscarinic Receptor Studies

In experiments with Ascaris suum muscle strips, MFI's weak contraction response was analyzed against established muscarinic agents. This study highlighted the compound's selectivity and potential for further development in neuromuscular research.

作用机制

甲基呋喃甲酯通过与毒蕈碱乙酰胆碱受体结合来发挥作用,毒蕈碱乙酰胆碱受体是遍布全身各种组织的G蛋白偶联受体。结合后,它激活这些受体,导致一系列细胞内信号事件。 这种激活会导致各种生理反应,例如平滑肌收缩、腺体分泌和心率调节 .

相似化合物的比较

类似化合物

乙酰胆碱: 毒蕈碱受体的天然配体乙酰胆碱与甲基呋喃甲酯具有相似的结合特性。

氧化震颤素: 另一种毒蕈碱激动剂氧化震颤素具有相似的药理作用,但其化学结构不同。

独特性

甲基呋喃甲酯因其作为毒蕈碱激动剂的高特异性和效力而独一无二。其合成来源允许对它的化学性质进行精确控制,使其成为研究环境中宝贵的工具。 此外,它的稳定性和易于合成使其成为研究毒蕈碱受体药理学的首选 .

生物活性

Ammonium, (5-methylfurfuryl)trimethyl-, iodide, also known as trimethyl[(5-methylfuran-2-yl)methyl]azanium iodide, is a quaternary ammonium compound with potential biological activity. This article explores its biological properties, including its effects on acetylcholine receptors, toxicity profiles, and possible therapeutic applications.

- Molecular Formula : C₉H₁₆INO

- Molecular Weight : 281.13 g/mol

- CAS Number : 1197-60-0

- Physical State : White powder

- Melting Point : 162 - 162.5 °C

Acetylcholine Receptor Interaction

Research indicates that this compound acts as an acetylcholine receptor antagonist , specifically blocking the uptake of atropine, which is significant for studying acetylcholine receptor properties in intestinal smooth muscle . This interaction suggests a potential role in modulating neurotransmission and could be relevant in conditions involving cholinergic signaling.

Acute Toxicity

The compound has been subjected to various toxicity studies. The following table summarizes key findings regarding its acute toxicity:

| Route of Administration | Species | LD50 (mg/kg) |

|---|---|---|

| Subcutaneous | Mouse | 33 |

| Intravenous | Mouse | 3,795 |

These results indicate a relatively high acute toxicity when administered subcutaneously compared to intravenous routes .

Potential Health Effects

The compound may cause several health effects upon exposure:

- Inhalation : May irritate the respiratory tract.

- Ingestion : Potentially harmful if swallowed.

- Skin Contact : May cause irritation and allergic reactions.

- Eyes : Possible irritation upon contact.

Chronic exposure may lead to iodism, with symptoms including skin rash and mucous membrane irritation .

Antimicrobial and Anticancer Properties

Compounds related to furan derivatives, including ammonium iodide, have shown promise in exhibiting antimicrobial and anticancer activities. Studies indicate that these compounds can inhibit the growth of various bacterial strains and cancer cell lines, suggesting their utility in developing new therapeutic agents.

Study on Anticholinergic Effects

A notable study conducted by Paton et al. (1965) investigated the effects of methylfurmethide (the active component of ammonium iodide) on intestinal smooth muscle. The results demonstrated that the compound effectively blocked acetylcholine receptors, leading to decreased intestinal motility . This finding supports the potential application of this compound in treating gastrointestinal disorders.

Antioxidant Activity Assessment

Another study evaluated the antioxidant properties of furan compounds related to ammonium iodide. Various in vitro assays were performed to assess their ability to scavenge free radicals and inhibit lipid peroxidation. The results indicated significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

属性

IUPAC Name |

trimethyl-[(5-methylfuran-2-yl)methyl]azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16NO/c1-8-5-6-9(11-8)7-10(2,3)4/h5-6H,7H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWVJDFMEZKDDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16NO+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1197-60-0 (iodide) | |

| Record name | 5-Methylfurtrethonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014172533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80931181 | |

| Record name | N,N,N-Trimethyl(5-methylfuran-2-yl)methanaminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80931181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14172-53-3, 1197-60-0 | |

| Record name | 5-Methylfurtrethonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014172533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Trimethyl(5-methylfuran-2-yl)methanaminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80931181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methylfurmethide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLFURTRETHONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1W11CO5XU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。